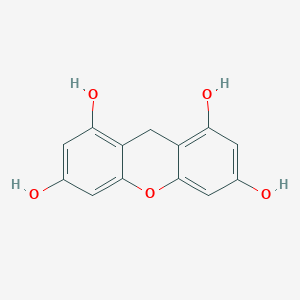

9H-xanthene-1,3,6,8-tetrol

Description

Contextualization of 9H-Xanthene-1,3,6,8-tetrol within Complex Organic Molecule Chemistry

This compound, a member of the polyhydroxylated xanthene family, is a complex organic molecule built upon a tricyclic dibenzo[b,e]pyran core. mdpi.com The defining feature of this compound is the presence of four hydroxyl (-OH) groups at positions 1, 3, 6, and 8 of the 9H-xanthene structure. This specific arrangement of hydroxyl groups significantly influences the molecule's chemical reactivity, solubility, and its potential for intermolecular interactions, such as hydrogen bonding. These characteristics are pivotal in its applications, for instance, in the synthesis of more complex derivatives or in its interactions with biological targets. mdpi.com

The synthesis of this compound can be achieved through various methods, one of which involves the condensation of phloroglucinol (B13840) with a suitable aldehyde in the presence of a catalyst like perchloric acid in an aqueous medium. tandfonline.comsci-hub.se This approach is noted for its efficiency and relatively mild reaction conditions. tandfonline.comresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H10O5 | nih.govechemi.com |

| Molecular Weight | 246.21 g/mol | nih.govechemi.com |

| CAS Number | 27393-39-1 | nih.govechemi.com |

| IUPAC Name | This compound | nih.gov |

| Physical Appearance | Varies (e.g., brown or yellow powder depending on the synthesis of its derivatives) | sci-hub.se |

Historical Perspectives and Evolution of Xanthene Chemistry Research

The history of xanthene chemistry dates back to 1871 with the synthesis of fluorescein (B123965) by Adolf von Baeyer, achieved through the condensation of resorcinol (B1680541) and phthalic anhydride. researchgate.net This discovery laid the foundation for the development of a whole class of brilliantly colored and often fluorescent dyes. researchgate.netijrpc.com Initially, research was heavily focused on the synthesis and application of these dyes in the textile and food industries. mdpi.comresearchgate.net

Over the decades, the focus of xanthene chemistry has evolved significantly. While the synthesis of novel xanthene derivatives remains a very active field of research, the exploration of their biological activities has gained immense traction. ijarsct.co.in The recognition that the xanthene scaffold is present in some rare natural products further fueled this interest. ijarsct.co.in Researchers began to systematically investigate the pharmacological potential of xanthenes, leading to the discovery of their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comekb.egresearchgate.net This shift has transformed xanthene chemistry from being primarily the domain of dye chemists to a multidisciplinary field at the intersection of organic synthesis, medicinal chemistry, and materials science. mdpi.comijarsct.co.in

Broad Significance of the Xanthene Scaffold in Chemical and Biological Sciences

The xanthene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the development of a vast array of xanthene derivatives with diverse biological activities. ekb.egresearchgate.net The presence of different substituents on the xanthene nucleus, particularly at the 9-position, can dramatically influence their physical, chemical, and biological properties. ijarsct.co.in

The applications of xanthenes are extensive and varied:

Dyes and Pigments: Xanthene derivatives are renowned for their use as fluorescent dyes in various applications, including as tracers, stains in microscopy, and in laser technology. researchgate.netijrpc.comgoums.ac.ir

Medicinal Chemistry: The xanthene core is a key component in numerous compounds with demonstrated therapeutic potential. These include agents with antimicrobial, antiviral, anti-inflammatory, antitumor, and antimalarial activities. mdpi.comresearchgate.netipb.pt For example, certain xanthene derivatives have been investigated as activators of AMP-activated protein kinase (AMPK), a target for the treatment of metabolic diseases like type 2 diabetes. ijrpc.com

Materials Science: The unique photophysical properties of xanthenes make them suitable for use in electro-optical devices and as pH-sensitive fluorescent materials for bio-imaging. goums.ac.ir

Table 2: Applications of Xanthene Derivatives

| Application Area | Examples of Activities/Uses | Key Structural Features |

| Dyes & Pigments | Fluorescent markers, industrial colorants | Extended π-conjugation, presence of auxochromes (-OH, -NH2) |

| Medicinal Chemistry | Antibacterial, antiviral, anticancer, anti-inflammatory, antimalarial | Varied substituents on the xanthene core, particularly at position 9 |

| Materials Science | pH sensors, components in electro-optical devices | Tunable photophysical properties, responsiveness to environmental stimuli |

Current Research Landscape and Emerging Trends in Polyhydroxylated Xanthene Studies

The current research landscape for polyhydroxylated xanthenes is characterized by a drive towards the development of more efficient and environmentally friendly synthetic methods. researchgate.netrsc.org This includes the use of green catalysts and solvents, such as water and ionic liquids, to minimize the environmental impact of chemical synthesis. tandfonline.comresearchgate.net

A significant trend is the continued exploration of the biological activities of novel polyhydroxylated xanthene derivatives. Researchers are focused on synthesizing and screening libraries of these compounds to identify new lead structures for drug discovery. nih.gov This includes the asymmetric total synthesis of complex polycyclic xanthenes to create structurally diverse molecules for antibacterial drug development. nih.gov There is a growing interest in understanding the structure-activity relationships of these compounds to design more potent and selective therapeutic agents. acs.org

Furthermore, the unique photophysical properties of polyhydroxylated xanthenes are being harnessed for advanced applications. This includes the development of sophisticated fluorescent probes for bio-imaging and sensing applications, as well as their incorporation into novel materials with specific optical and electronic properties. goums.ac.ir The study of the fundamental chemical reactivity of xanthenes, such as their formation and disproportionation reactions, also continues to be an active area of investigation, providing new tools for synthetic chemists. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

27393-39-1 |

|---|---|

Molecular Formula |

C13H10O5 |

Molecular Weight |

246.21 g/mol |

IUPAC Name |

9H-xanthene-1,3,6,8-tetrol |

InChI |

InChI=1S/C13H10O5/c14-6-1-10(16)8-5-9-11(17)2-7(15)4-13(9)18-12(8)3-6/h1-4,14-17H,5H2 |

InChI Key |

WRWDLBILCDUPOS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2OC3=CC(=CC(=C31)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9h Xanthene 1,3,6,8 Tetrol and Its Analogues

Chemical Reactivity Investigations of 9H-Xanthene-1,3,6,8-tetrol and its Derivatives

Reaction Mechanisms in Xanthene Chemistry

The synthesis of the this compound core and its analogues predominantly proceeds through acid-catalyzed condensation reactions. A key precursor for this specific tetrol is phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which undergoes condensation with a suitable aldehyde in the presence of an acid catalyst.

A plausible mechanism for this transformation involves several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This activated aldehyde is then susceptible to electrophilic attack by the electron-rich phloroglucinol ring. This results in the formation of a diarylmethane intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a hydroxyl group from the second phloroglucinol molecule onto a carbocation intermediate, followed by dehydration, leads to the formation of the central pyran ring of the xanthene scaffold. The reaction is often carried out in water, providing an environmentally benign approach to these structures. Perchloric acid has been reported as an effective catalyst for this type of synthesis. beilstein-journals.org

Alternative mechanisms, particularly for related xanthene derivatives, involve a Knoevenagel condensation followed by a Michael addition. In this pathway, an active methylene (B1212753) compound condenses with an aldehyde to form an α,β-unsaturated system, which then undergoes a Michael addition by a nucleophilic partner, followed by cyclization and dehydration to yield the xanthene core. The specific pathway is often dependent on the choice of reactants and reaction conditions.

Influence of Hydroxyl Group Substitution Patterns on Reactivity

The four hydroxyl groups of this compound exert a powerful influence on the reactivity of the entire molecule. These groups are strong activating groups in electrophilic aromatic substitution reactions, due to their ability to donate electron density to the aromatic rings through resonance. This enhanced nucleophilicity makes the aromatic rings highly susceptible to attack by electrophiles.

The substitution pattern of these hydroxyl groups dictates the regioselectivity of subsequent reactions. The positions ortho and para to the hydroxyl groups are significantly activated. In the case of this compound, the available positions for electrophilic attack are the 2, 4, 5, and 7 positions. The directing effect of the hydroxyl groups will channel incoming electrophiles to these specific sites.

Furthermore, the hydroxyl groups can exhibit steric hindrance, which can influence the approach of bulky reagents. The positions adjacent to the existing hydroxyl groups may be sterically shielded, potentially leading to substitution at less hindered positions. The interplay between the electronic activating effects and steric hindrance determines the final outcome of derivatization reactions. The acidic nature of the phenolic hydroxyl groups also means they can be deprotonated to form phenoxides, which are even more powerful nucleophiles and can participate in a variety of substitution reactions.

Derivatization and Functionalization Strategies for the Xanthene Core

The presence of four reactive hydroxyl groups on the this compound scaffold provides ample opportunities for derivatization and functionalization. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. Key strategies include etherification and esterification of the hydroxyl groups.

Etherification: The conversion of the hydroxyl groups to ethers is a common functionalization strategy. The Williamson ether synthesis is a classic and effective method for this transformation. gold-chemistry.orgwvu.edumasterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These highly nucleophilic alkoxides then undergo an SN2 reaction with an alkyl halide to form the desired ether. By varying the alkyl halide, a wide range of ether derivatives can be synthesized, allowing for the introduction of diverse functionalities.

Esterification: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. organic-chemistry.orgyoutube.comyoutube.comyoutube.com Fischer esterification, which involves reacting the tetrol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.com Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, can provide a more rapid and efficient route to the corresponding esters. Esterification can significantly alter the polarity and solubility of the parent compound and can be used to introduce a variety of functional groups.

Biosynthetic Pathways and Natural Occurrence of Polyhydroxylated Xanthenes

Elucidation of Biosynthetic Precursors and Pathways to the Xanthone (B1684191) Core

The formation of the foundational xanthone skeleton, the oxidized precursor to xanthenes like 9H-xanthene-1,3,6,8-tetrol, is a well-studied process in higher plants. It involves a mixed biosynthetic origin, combining precursors from two major metabolic routes: the shikimate and the acetate (B1210297) pathways. up.pt

The biosynthesis of the xanthone nucleus in plants is a classic example of a mixed pathway where the two primary aromatic rings have distinct origins. rsc.org The A-ring (carbons 1-4) is derived from the acetate-malonate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway. rsc.orgmdpi.com This process links carbohydrate metabolism to the production of specialized aromatic compounds. rsc.orgfrontiersin.org Precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) are channeled into the shikimate pathway to generate aromatic precursors. rsc.orgfrontiersin.org Specifically, a C6-C1 unit derived from the shikimate pathway combines with three C2 units from the acetate pathway. rsc.org

The shikimate pathway can proceed through two alternative routes to supply the necessary benzophenone (B1666685) intermediates for xanthone synthesis. researchgate.netwits.ac.za

L-phenylalanine-dependent pathway: This route is prominent in the Hypericaceae family. rsc.org The amino acid L-phenylalanine, an end product of the shikimate pathway, is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). rsc.org This step is the first commitment of carbon flux towards the phenylpropanoid pathway, which leads to a variety of secondary metabolites, including xanthones. rsc.org Further enzymatic reactions convert trans-cinnamic acid into benzoyl-CoA. mdpi.com

L-phenylalanine-independent pathway: This pathway is characteristic of the Gentianaceae family. rsc.org In this route, a precursor from the shikimate pathway is converted to 3-hydroxybenzoic acid without the involvement of L-phenylalanine. rsc.orgmdpi.com This 3-hydroxybenzoic acid is then activated to 3-hydroxybenzoyl-CoA. mdpi.com While this route is less studied, some xanthones, such as 1,3,5,8-tetrahydroxyxanthone, appear to be produced exclusively through this pathway. mdpi.com

Both the phenylalanine-dependent and -independent pathways converge on the formation of a central benzophenone intermediate. researchgate.netwits.ac.za In the phenylalanine-dependent route, benzoyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme benzophenone synthase (BPS) to form 2,4,6-trihydroxybenzophenone. mdpi.com In the phenylalanine-independent route, 3-hydroxybenzoyl-CoA undergoes a similar condensation with three malonyl-CoA units, also catalyzed by BPS, to yield a benzophenone intermediate. mdpi.com

This initial benzophenone undergoes further hydroxylation to form the key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. rsc.orgrsc.org This molecule is the direct precursor to the xanthone core. researchgate.netwits.ac.za The final step in forming the tricyclic xanthone structure is a regioselective, oxidative intramolecular cyclization (an oxidative phenol (B47542) coupling reaction) of this benzophenone intermediate. rsc.orgrsc.org This cyclization is catalyzed by specific cytochrome P450-dependent monooxygenases, often referred to as xanthone synthases. mdpi.comrsc.org Depending on the position of the coupling, this reaction yields either 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which are the core precursors for the vast majority of xanthones found in plants. rsc.org Further enzymatic modifications, such as additional hydroxylations, would be required to produce the 1,3,6,8-substitution pattern of the xanthone precursor to this compound. The final conversion from the xanthone to the xanthene would involve the reduction of the C9-carbonyl group, a process for which specific enzymatic evidence in this context is less documented. rsc.orgsci-hub.se

Enzymatic Transformations and Key Enzymes in Xanthene Biosynthesis

The biosynthesis of the xanthone core is a multi-enzyme process. Several key enzymes have been identified and characterized from various xanthone-producing organisms. frontiersin.org

Phenylalanine Ammonia-Lyase (PAL): In the phenylalanine-dependent pathway, PAL is the crucial first enzyme, converting L-phenylalanine to trans-cinnamic acid. rsc.org Its activity directs metabolic flow into the phenylpropanoid pathway. rsc.org

Benzophenone Synthase (BPS): This Type III polyketide synthase is a pivotal enzyme in the pathway. It catalyzes the condensation of either benzoyl-CoA or 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form the initial benzophenone scaffold. mdpi.com

Cytochrome P450 Monooxygenases (CYPs): These enzymes are critical for the final cyclization step. They act as xanthone synthases, catalyzing the intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate to form the tricyclic xanthone ring. mdpi.com Different CYP enzymes can exhibit different regiospecificity, leading to the formation of either 1,3,5-THX or 1,3,7-THX. rsc.org For example, two homologous enzymes in Hypericum spp., CYP81AA1 and CYP81AA2, catalyze the formation of 1,3,7-THX and 1,3,5-THX, respectively. rsc.org

Other Modifying Enzymes: A variety of other enzymes, including hydroxylases, O-methyltransferases (OMTs), prenyltransferases (PTs), and glycosyltransferases (GTs), are responsible for the vast structural diversity of xanthones by modifying the core scaffold. frontiersin.orgfrontiersin.org For instance, hydroxylation of 1,3,5-THX at the C-6 position is catalyzed by xanthone 6-hydroxylase (X6H), another CYP enzyme. frontiersin.org

Distribution and Biogenesis in Plants, Fungi, and Lichens

Polyhydroxylated xanthenes and their xanthone precursors are not exclusive to higher plants but are also found in fungi and lichens. researchgate.net

Plants: Xanthones are particularly abundant in certain families of higher plants, most notably the Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae. rsc.orgfrontiersin.org In these organisms, the biogenesis follows the mixed shikimate-acetate pathway as previously described. up.pt These compounds accumulate in various plant organs, including roots, leaves, stems, and fruits. researchgate.net

Fungi and Lichens: In contrast to plants, the xanthone core in fungi (e.g., from the genera Aspergillus and Penicillium) and lichens is typically derived entirely from the polyketide (acetate) pathway. frontiersin.orgresearchgate.netwits.ac.za A single polyketide chain undergoes cyclization, possibly via a benzophenone intermediate, to form the xanthone nucleus. researchgate.net Fungi are the primary source of xanthone dimers, accounting for over 67% of these complex structures.

Biosynthesis Optimization and Yield Enhancement through Metabolic Engineering

The valuable biological activities of xanthones have spurred interest in enhancing their production through biotechnological approaches. Metabolic engineering offers a promising strategy for optimizing and increasing the yield of these compounds. frontiersin.org While specific engineering for this compound is not widely documented, general principles applied to related compounds can be considered.

Engineering strategies often focus on increasing the flux through the biosynthetic pathway by overexpressing genes that encode key regulatory or rate-limiting enzymes, such as phenylalanine ammonia-lyase (PAL) or benzophenone synthase (BPS). frontiersin.org Another approach involves the heterologous expression of the entire biosynthetic pathway in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.com This can provide a more sustainable and controllable production platform compared to extraction from natural sources. nih.gov Furthermore, optimizing the supply of precursors, such as L-phenylalanine and malonyl-CoA, is a critical aspect of enhancing yields in engineered systems. ui.ac.id By applying these synthetic biology and metabolic engineering tools, it may be possible to develop microbial cell factories for the high-level production of specific polyhydroxylated xanthenes and their precursors. frontiersin.orgui.ac.id

Advanced Analytical and Spectroscopic Characterization of 9h Xanthene 1,3,6,8 Tetrol

Chromatographic Techniques for Isolation, Separation, and Analysis

Chromatographic methods are paramount for the purification of 9H-xanthene-1,3,6,8-tetrol from reaction mixtures and for its quantitative analysis in various matrices. The choice of technique is dictated by the physicochemical properties of the analyte, particularly its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and polar compounds like this compound. Given the four hydroxyl groups that impart significant polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A typical RP-HPLC method for a compound of this nature would involve a C18 or C8 bonded silica (B1680970) column. The mobile phase would likely consist of a gradient mixture of water (often acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape and suppress ionization of the phenolic hydroxyl groups) and an organic modifier such as methanol (B129727) or acetonitrile. Gradient elution, where the proportion of the organic modifier is increased over time, would be essential to ensure the timely elution of the highly polar this compound while also effectively separating it from less polar impurities. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, set to a wavelength where the xanthene chromophore exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Hydroxylated Xanthenes

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and high polarity stemming from the four hydroxyl groups. These functional groups can lead to strong adsorption on the GC column and thermal decomposition in the hot injector port.

To overcome these challenges, derivatization is a necessary prerequisite. The hydroxyl groups can be converted into less polar and more volatile ethers or esters. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), which converts the hydroxyls into trimethylsilyl (B98337) (TMS) ethers. The resulting per-silylated derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. The mass spectrometer then provides both a fragmentation pattern for structural confirmation and a sensitive means of detection.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful alternative. After derivatization, the TMS-ether of this compound could be analyzed using a GCxGC system. This technique employs two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps and then re-injects fractions from the first column onto the second, creating a highly detailed two-dimensional chromatogram. This enhanced separation capacity is particularly useful for resolving the analyte from co-eluting matrix components.

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and detailed structural characterization of this compound, providing insights into its atomic connectivity and molecular framework. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

In a study of structurally similar 9-aryl-9H-xanthene-1,3,6,8-tetrols, the protons on the xanthene skeleton were observed as singlets in the range of 5.7-6.1 ppm. The hydroxyl protons typically appear as a broad singlet, which for related compounds has been noted around 5.1-5.3 ppm. The methylene (B1212753) protons at the 9-position of the parent this compound would be expected to produce a distinct singlet. Research involving the interaction of this compound with proteins has identified two aromatic proton resonances through Saturation Transfer Difference (STD) NMR experiments, confirming the presence of protons on the aromatic rings. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2, H-7 | ~6.0 - 6.2 | C-2, C-7: ~95 - 100 |

| H-4, H-5 | ~5.8 - 6.0 | C-4, C-5: ~98 - 103 |

| H-9 (CH₂) | ~3.5 - 4.0 | C-9: ~25 - 30 |

| OH | ~8.0 - 9.5 (variable) | - |

| C-1, C-3, C-6, C-8 | - | ~150 - 155 |

| C-4a, C-5a | - | ~105 - 110 |

| C-8a, C-9a | - | ~145 - 150 |

Note: These are predicted values based on general chemical shift knowledge and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its molecular formula. The exact mass of this compound (C₁₃H₁₀O₅) is calculated to be 246.05282 Da. An HRMS measurement would aim to match this value to within a few parts per million (ppm).

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for ionizing this polar molecule. In addition to the molecular ion, HRMS can also provide information about the fragmentation pattern of the molecule (MS/MS or tandem MS), which can further support structural elucidation by revealing characteristic losses of small molecules like water (H₂O) or carbon monoxide (CO) from the parent structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀O₅ |

| Calculated Exact Mass | 246.05282 Da |

| Ionization Mode | ESI- or ESI+ |

| Expected Adducts | [M-H]⁻, [M+H]⁺, [M+Na]⁺ |

| Observed m/z (example) | 245.0455 (for [M-H]⁻) |

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule. These methods probe the vibrational energy modes of a sample, providing detailed information about its chemical structure and the types of bonds present. edinst.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups.

While a specific IR spectrum for this compound is not detailed in the available literature, extensive research on closely related 9-aryl-9H-xanthene-1,3,6,8-tetraol derivatives provides significant insight into the expected vibrational frequencies. sci-hub.se The core structure of these compounds is identical to this compound, with the primary difference being the substituent at the 9-position. The analysis of these derivatives reveals characteristic IR absorption bands that can be reliably attributed to the xanthene-tetrol framework. sci-hub.se

Key vibrational bands observed in these related xanthene tetrols include:

O-H Stretching: A broad band typically appears in the range of 3100–3321 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups. sci-hub.se

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the region of 3024–3192 cm⁻¹. sci-hub.se

C=C Ring Stretching: Aromatic carbon-carbon double bond stretching vibrations within the xanthene ring system consistently appear in the 1442–1610 cm⁻¹ range. sci-hub.se

C-O Ether Stretching: The characteristic stretching vibration for the diaryl ether C-O-C bond in the xanthene core is found between 1056 cm⁻¹ and 1095 cm⁻¹. sci-hub.se

Interactive Data Table: Characteristic IR Absorption Bands for 9-Aryl-9H-xanthene-1,3,6,8-tetraol Derivatives sci-hub.se

| Functional Group | Vibrational Mode | Observed Wavenumber Range (cm⁻¹) | Compound Derivative (Substituent at C9) |

| Hydroxyl (-OH) | Stretching | 3315–3203 | Phenyl |

| Hydroxyl (-OH) | Stretching | 3282–3191 | 4-Nitrophenyl |

| Hydroxyl (-OH) | Stretching | 3286–3130 | 4-Chlorophenyl |

| Hydroxyl (-OH) | Stretching | 3321–3106 | 4-Methoxyphenyl |

| Aromatic Ring (C=C) | Stretching | 1610, 1492, 1444 | Phenyl |

| Aromatic Ring (C=C) | Stretching | 1608, 1512, 1451 | 4-Nitrophenyl |

| Aromatic Ring (C=C) | Stretching | 1610, 1488, 1448 | 4-Chlorophenyl |

| Aromatic Ring (C=C) | Stretching | 1604, 1508, 1442 | 4-Methoxyphenyl |

| Ether (C-O-C) | Stretching | 1076 | Phenyl |

| Ether (C-O-C) | Stretching | 1056 | 4-Nitrophenyl |

| Ether (C-O-C) | Stretching | 1095 | 4-Chlorophenyl |

| Ether (C-O-C) | Stretching | 1081 | 4-Methoxyphenyl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser. edinst.com For a vibrational mode to be "Raman active," it must involve a change in the molecule's polarizability. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed structural fingerprint. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. ijprajournal.com This technique is particularly useful for analyzing compounds containing chromophores—conjugated systems of pi (π) electrons, such as those found in aromatic rings.

The 9H-xanthene core is a significant chromophore, and its derivatives are known to possess useful spectroscopic properties, often being used as dyes and pH-sensitive fluorescent materials. ijcrt.org The absorption of UV light by this compound would be dominated by π → π* transitions within the fused aromatic ring system. The presence of four hydroxyl groups (-OH) as auxochromes (substituents that modify the absorption of a chromophore) would be expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted 9H-xanthene parent molecule.

While a specific UV-Vis spectrum for this compound is not provided in the surveyed research, related xanthene derivatives show characteristic absorption patterns. For instance, various dansyl-functionalized dendrons exhibit strong absorption peaks around 253 nm and 338 nm. researchgate.net The exact position and intensity of the absorption maxima (λmax) for this compound would depend on the solvent used and the pH of the solution, as protonation or deprotonation of the hydroxyl groups can significantly alter the electronic structure of the molecule.

Coupled and Hyphenated Analytical Systems

To analyze complex mixtures or to gain unambiguous structural information, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), offer enhanced selectivity and sensitivity. ijpsr.comresearchgate.netsaspublishers.com These integrated systems are powerful tools for both qualitative and quantitative analysis. ijpsr.com

The analysis of xanthene derivatives frequently employs such hyphenated systems to identify and characterize these compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While this compound itself may have low volatility due to its polar hydroxyl groups, derivatization can make it amenable to GC-MS analysis. Studies on related compounds have successfully used GC-MS to identify various xanthene derivatives, such as 1,3,5,6-tetramethoxy-9H-xanthen-9-one and 1,3-dimethoxy-2-(hydroxymethyl)-9H-xanthene, in biological and natural product extracts. researchgate.netekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for molecules like this compound. ijpsjournal.com This method combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the molecular weight and structural information provided by MS. ijpsr.com LC-MS is widely used for drug monitoring, pharmacokinetic studies, and the analysis of natural products. ijpsjournal.com The technique has proven extremely useful in the rapid screening and identification of compounds in complex mixtures. ijpsr.com

Advanced Hyphenated Systems

For even more detailed structural elucidation, more complex hyphenated systems can be employed.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique directly couples HPLC separation with NMR detection, allowing for the acquisition of detailed structural information on individual separated components. The analysis of this compound and other ligands in complex biological systems has been facilitated by NMR studies, highlighting the utility of combining separation and advanced spectroscopy. researchgate.netnih.gov

Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR): This combination provides IR spectra of compounds as they are separated by LC, offering functional group information for each analyte. researchgate.net

Interactive Data Table: Application of Hyphenated Systems in the Analysis of Xanthene Derivatives

| Hyphenated Technique | Separation Method | Detection Method | Application for Xanthene Analysis | Reference |

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification of volatile or derivatized xanthene compounds in natural extracts. | researchgate.netekb.eg |

| LC-MS | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Separation and identification of non-volatile xanthenes in complex mixtures; drug and impurity analysis. | ijpsr.comijpsjournal.com |

| LC-NMR | Liquid Chromatography (LC) | Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation of isolated xanthene compounds and their interactions. | researchgate.netnih.gov |

| LC-FTIR | Liquid Chromatography (LC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Provides functional group information for separated xanthene compounds. | researchgate.net |

Computational and Theoretical Investigations of 9h Xanthene 1,3,6,8 Tetrol

Quantum Chemical Calculations (Density Functional Theory – DFT, Time-Dependent DFT – TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of molecular systems. DFT methods are used to investigate the electronic, geometric, and energetic properties of molecules by approximating the many-body electron problem into a more manageable one based on electron density. semanticscholar.orggoums.ac.ir These methods offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large molecules like xanthene derivatives. dntb.gov.ua

For investigating excited-state phenomena, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach. uci.educhemrxiv.org TD-DFT allows for the calculation of electronic excitation energies and the prediction of optical properties, such as UV-Vis absorption spectra, by modeling the response of the electron density to a time-dependent perturbation. bohrium.comrsc.org

The electronic structure of a molecule is fundamental to its reactivity. Key aspects of this structure are often described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis : The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. For a polyhydroxylated aromatic compound like 9H-xanthene-1,3,6,8-tetrol, the HOMO is expected to be localized primarily on the electron-rich phenol-like rings, influenced by the electron-donating hydroxyl groups. researchgate.net The LUMO would likely be distributed across the π-conjugated system of the tricyclic xanthene core. nih.gov

| Descriptor | Definition | Significance in Chemical Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. |

Molecular Electrostatic Potential (MEP) : A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich), blue indicating regions of most positive potential (electron-poor), and green representing neutral or intermediate potential. youtube.com For this compound, the MEP map would be expected to show intense negative potential (red) around the highly electronegative oxygen atoms of the four hydroxyl groups, identifying them as likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of these hydroxyl groups would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack or hydrogen bonding.

Thermodynamic descriptors calculated via DFT provide quantitative data on the feasibility and energetics of chemical reactions. One of the most important descriptors for polyhydroxylated compounds is the Bond Dissociation Enthalpy (BDE).

The O-H BDE is defined as the standard enthalpy change required to break the O-H bond homolytically, yielding a phenoxyl radical and a hydrogen atom. pan.olsztyn.plnist.gov This value is a critical indicator of the antioxidant potential of phenolic compounds. mdpi.com A lower O-H BDE signifies that the hydrogen atom can be more easily donated to scavenge harmful free radicals, thus terminating oxidative chain reactions. DFT methods, such as B3LYP, have been shown to reliably predict O-H BDEs for a wide range of phenolic compounds, with results often falling within 2-3 kcal/mol of experimental values. pan.olsztyn.plresearchgate.net The BDE is highly sensitive to the nature and position of other substituents on the aromatic ring. mdpi.com Electron-donating groups, like the hydroxyl groups in this compound, generally lower the O-H BDE by stabilizing the resulting phenoxyl radical.

| Compound/Substituent | Representative O-H BDE (kcal/mol) | Effect on BDE |

| Phenol (B47542) (unsubstituted) | ~87-89 | Reference Value nist.govnih.gov |

| para-NH₂ (Electron-Donating) | ~78 | Lowers BDE (Increases antioxidant potential) mdpi.com |

| para-NO₂ (Electron-Withdrawing) | ~92 | Increases BDE (Decreases antioxidant potential) mdpi.com |

TD-DFT is a powerful method for predicting the excited state properties of molecules, which govern their interaction with light. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible absorption spectrum. rsc.orgresearchgate.net These calculations help identify the specific molecular orbitals involved in the primary electronic transitions, such as the HOMO → LUMO transition.

For this compound, the xanthene core acts as the primary chromophore. The four hydroxyl groups attached to the aromatic rings function as powerful auxochromes (groups that modify the light-absorbing properties of a chromophore). These electron-donating groups are expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to the unsubstituted 9H-xanthene molecule. TD-DFT calculations can precisely quantify this shift and predict the absorption maxima (λmax), providing theoretical confirmation of the influence of the hydroxyl groups on the molecule's optical behavior.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry and drug design. SAR analyzes how the structural features of a molecule influence its biological activity, nih.govresearchgate.net while QSAR aims to create mathematical models that quantitatively correlate these structural features with activity. nih.govresearchgate.net

Computational methods can directly correlate these structural features with theoretical properties. For instance, DFT calculations can quantify how the 1,3,6,8-substitution pattern influences the molecule's:

Electron Distribution : Affecting the Molecular Electrostatic Potential map.

Frontier Orbital Energies : Modifying the HOMO-LUMO gap and thus chemical reactivity.

O-H Bond Dissociation Enthalpies : Determining which hydroxyl group is most likely to donate a hydrogen atom.

By comparing these calculated descriptors with those of other hydroxylated xanthene isomers, a theoretical SAR can be established to predict which substitution patterns are most likely to yield desired properties.

QSAR modeling takes SAR a step further by creating predictive statistical models. nih.govmdpi.com The process involves compiling a dataset of structurally related compounds (a "training set") with known biological activities and then calculating a wide range of molecular descriptors for each compound. nih.govresearchgate.net These descriptors, which can be electronic, thermodynamic, steric, or topological, serve as the independent variables in the model.

For a class of compounds like polyhydroxylated xanthenes, a QSAR model could be developed to predict a specific activity, such as antioxidant potency. researchgate.net The model would use a statistical method to find the best correlation between the calculated descriptors and the experimental activity. Once validated, this QSAR model can be used to predict the activity of new, yet-to-be-synthesized polyhydroxylated xanthenes, thereby prioritizing synthetic efforts toward the most promising candidates. tandfonline.com

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes a molecule's reactivity and ability to participate in electrostatic interactions. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE), Heat of formation | Relates to the stability of the molecule and its radicals, crucial for antioxidant activity. |

| Topological | Molecular connectivity indices, Wiener index | Encodes information about the size, shape, and branching of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relates to the molecule's solubility, permeability, and distribution properties. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These methods are instrumental in understanding the potential biological activity of a compound by elucidating its binding mode and affinity at a molecular level. While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available research, the principles of these techniques can be described in the context of its structural features.

The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is achieved through scoring functions that estimate the binding energy. For this compound, its rigid tricyclic xanthene core and the presence of four hydroxyl groups are key determinants of its potential interactions. These hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting a high potential for specific interactions within a receptor's binding site.

Ligand-Receptor Interaction Analysis at the Molecular Level

The analysis of ligand-receptor interactions provides a detailed picture of the forces that stabilize the binding of a compound to its target. For this compound, these interactions would be primarily driven by its chemical structure.

A critical aspect of ligand-receptor interactions is the formation of hydrogen bonds. The four hydroxyl groups on the this compound scaffold are prime sites for forming a network of hydrogen bonds with amino acid residues in a protein's active site. Specifically, the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors, while the hydrogen atoms can act as donors. The spatial arrangement of these groups on the aromatic rings would dictate the geometry and strength of these interactions. A detailed analysis would involve identifying the specific amino acid residues (e.g., serine, threonine, aspartate, glutamate) that could participate in such a network, and the typical bond distances and angles.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group on this compound | Potential Role in Hydrogen Bonding | Potential Amino Acid Partners |

|---|---|---|

| 1-OH | Donor/Acceptor | Ser, Thr, Asp, Glu, Asn, Gln, His |

| 3-OH | Donor/Acceptor | Ser, Thr, Asp, Glu, Asn, Gln, His |

| 6-OH | Donor/Acceptor | Ser, Thr, Asp, Glu, Asn, Gln, His |

| 8-OH | Donor/Acceptor | Ser, Thr, Asp, Glu, Asn, Gln, His |

Table 2: Potential Hydrophobic Interactions of this compound

| Structural Feature of this compound | Type of Hydrophobic Interaction | Potential Amino Acid Partners |

|---|---|---|

| Benzene Rings of Xanthene Core | π-π Stacking | Phe, Tyr, Trp, His |

Prediction of Binding Conformations and Orientations

Docking algorithms generate multiple possible binding poses (conformations and orientations) of a ligand within a receptor's active site. These poses are then ranked based on a scoring function that estimates the binding affinity. For this compound, the predicted binding conformation would likely be one that maximizes the favorable interactions, particularly the hydrogen bonds formed by its four hydroxyl groups, while minimizing steric clashes. The relatively rigid structure of the xanthene core limits the number of possible conformations, making computational predictions more reliable.

Molecular Dynamics Simulations for Conformational Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the conformational stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of how the ligand and protein atoms move and interact. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, identified in the docking study. These simulations can reveal whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes within the binding site.

Molecular Mechanisms of Action Studies of 9h Xanthene 1,3,6,8 Tetrol in in Vitro Biochemical and Cellular Systems

Investigation of Enzyme Inhibition and Modulation Mechanisms

Detailed studies elucidating the specific enzyme inhibition and modulation mechanisms of 9H-xanthene-1,3,6,8-tetrol are not extensively documented. Research on other structurally related xanthene derivatives suggests that these compounds can interact with a variety of enzymes, but specific kinetic and conformational studies on this compound are needed to confirm such activities.

Kinetic Studies of Enzyme-Compound Interactions

Currently, there is a lack of specific kinetic data from in vitro studies that would define the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound on specific enzymes. Such studies are crucial for understanding the nature of the enzyme-compound interaction and for quantifying the compound's inhibitory potency (e.g., Kᵢ, IC₅₀ values).

Effects on Enzyme Conformation and Active Site Microenvironment

Information regarding the effects of this compound on enzyme conformation and the microenvironment of the active site is not available in the current body of scientific literature. Techniques such as X-ray crystallography, NMR spectroscopy, and fluorescence spectroscopy would be required to provide insights into how this compound might alter the three-dimensional structure of an enzyme and the chemical environment within its active site.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For this compound, the nature of these interactions is an area requiring further investigation.

Non-covalent Interactions with Biological Targets

While not specifically documented for this compound, the polyhydroxylated nature of its xanthene core suggests the potential for forming non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets like proteins and nucleic acids. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating binding to the amino acid residues of proteins or the functional groups of nucleic acid bases. The planar aromatic structure of the xanthene ring may also allow for π-stacking interactions.

Impact on Cellular Processes (e.g., radical scavenging)

The antioxidant potential of phenolic compounds is a well-established area of research. The tetrol structure of this compound suggests that it may possess radical scavenging properties. Phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to quantify the antioxidant capacity of this specific compound. While a study on a related compound, 2,7-dihydroxy-3,6,9-trimethyl-9H-xanthene-1,4,5,8-tetraone, demonstrated significant scavenging of superoxide anions, hydroxyl radicals, and DPPH radicals, similar specific data for this compound is not currently available. sciopen.com

Cellular Pathway Investigation (in vitro)

There is a notable absence of published in vitro studies investigating the specific cellular pathways modulated by this compound. To understand its cellular effects, research would be needed to explore its impact on signaling pathways related to processes such as inflammation, apoptosis, and cell proliferation in various cell culture models. Techniques like western blotting, qPCR, and reporter gene assays would be instrumental in elucidating these mechanisms.

Signaling Cascade Modulation in Controlled Cell Models

Currently, there is a lack of published research specifically investigating the impact of this compound on intracellular signaling cascades in controlled in vitro cell models. Therefore, no data is available to populate a table on this topic.

Interaction with Cellular Components

Specific studies detailing the interaction of this compound with cellular components, such as plasma membranes, are not present in the current body of scientific literature. As a result, a data table summarizing such interactions cannot be constructed.

Potential Non Pharmacological Research Applications of Polyhydroxylated Xanthenes

Development of Fluorescent Probes for Bioimaging Research

The xanthene core is the fundamental structure of many well-known fluorescent dyes, including fluoresceins and rhodamines. dntb.gov.uanih.gov These dyes are characterized by high absorption coefficients, excellent fluorescence quantum yields, and good water solubility, making them ideal for biological imaging. dntb.gov.ua Polyhydroxylated xanthenes serve as a foundational structure from which a vast array of fluorescent probes can be developed to visualize and quantify dynamic processes in living cells with high sensitivity and real-time detection.

The core principle behind many xanthene-based probes is the ability to exist in two states: a non-fluorescent, colorless spirocyclic form and a highly fluorescent, colored open form. nih.govresearchgate.net This equilibrium can be controlled by chemical reactions with specific analytes, leading to a "turn-on" fluorescence signal upon detection. This mechanism provides a high signal-to-noise ratio, as the probe is only fluorescent in the presence of its target. nih.gov Researchers have leveraged this property to design probes for a variety of biologically significant molecules and ions. For instance, modifications to the xanthene structure have yielded probes capable of detecting biothiols, metal ions, and enzymes. researchgate.netmdpi.com

The photophysical properties of these probes can be fine-tuned by altering the xanthene ring structure, which modifies the electronic characteristics of the π-electron system. researchgate.net This allows for the development of probes that absorb and emit light across a spectrum from blue to near-infrared (NIR), enabling multicolor imaging and deep-tissue applications. researchgate.netrsc.org

| Probe Derivative Class | Target Analyte | Mechanism of Action | Key Findings |

| Rhodamine-based | Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation-induced spirolactam ring-opening | High selectivity and sensitivity for specific metal ions in aqueous solutions and living cells. korea.ac.kr |

| Xanthene-hemicyanine hybrids | Biothiols (e.g., Glutathione) | Nucleophilic addition and cleavage of a recognition moiety | Enables near-infrared (NIR) fluorescence imaging, providing deeper tissue penetration. researchgate.net |

| Fluorescein (B123965) derivatives | Enzymes (e.g., β-Galactosidase) | Enzyme-catalyzed cleavage of a caging group | Allows for real-time monitoring of enzyme activity and localization within cells. nih.gov |

| Xanthene-coumarin hybrids | pH | pH-dependent equilibrium between spirocyclic and open forms | Provides sensitive and ratiometric fluorescence response to changes in intracellular pH. researchgate.net |

Applications as Stationary Phases in Advanced Analytical Separations

While the primary application of xanthene derivatives in analytical separations has been as fluorescent tags for detection, the inherent chemical properties of the polyhydroxylated xanthene scaffold suggest its potential for development as a novel stationary phase in advanced analytical separations like high-performance liquid chromatography (HPLC). The development of functionalized silica (B1680970) gels is a cornerstone of modern chromatography, where silica surfaces are chemically modified to impart specific separation capabilities. silicycle.com

A hypothetical xanthene-based stationary phase could be synthesized by covalently bonding a derivative of 9H-xanthene-1,3,6,8-tetrol to silica particles. The hydroxyl groups on the xanthene scaffold offer multiple points for such covalent attachment. The resulting stationary phase would possess a unique combination of properties derived from the rigid, aromatic xanthene core and the polar hydroxyl groups.

This combination could offer a mixed-mode separation mechanism, involving:

π-π Interactions: The aromatic rings of the xanthene structure could interact with analytes that have their own aromatic systems. qub.ac.uk

Hydrogen Bonding: The hydroxyl groups would be capable of forming hydrogen bonds with polar analytes.

Such a stationary phase could be particularly useful for the separation of complex mixtures of aromatic and polar compounds, potentially offering unique selectivity compared to traditional stationary phases like C18 or phenyl-hexyl. qub.ac.uknih.gov While the direct use of this compound as a stationary phase is not yet widely reported, the principles of stationary phase design support its potential in this area. libretexts.orgnih.gov

| Potential Stationary Phase Property | Basis of Interaction | Potential Analyte Classes |

| Aromatic Selectivity | π-π stacking with the xanthene core | Polycyclic aromatic hydrocarbons (PAHs), aromatic alkaloids |

| Polar Retention | Hydrogen bonding with hydroxyl groups | Phenolic compounds, organic acids, nucleosides |

| Shape Selectivity | Rigid, defined structure of the scaffold | Isomers, structurally related compounds |

| Mixed-Mode Capability | Combination of aromatic and polar features | Complex mixtures containing both polar and non-polar analytes |

Materials Science Research and Functional Material Development based on Xanthene Scaffolds

The rigid and planar structure of the xanthene nucleus makes it an attractive building block, or scaffold, for the synthesis of novel polymers and functional materials. utoronto.ca In materials science, there is a continuous search for new molecular architectures that can lead to materials with unique optical, electronic, or mechanical properties. The incorporation of xanthene units into polymer chains can impart desirable characteristics such as thermal stability, fluorescence, and specific electronic properties. nih.gov

Polyhydroxylated xanthenes offer multiple reactive sites (the hydroxyl groups) for polymerization reactions. These can be used to create a variety of polymer structures, including linear polymers, cross-linked networks, and dendrimers. For example, xanthene-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, owing to their inherent luminescence. nih.gov

The synthesis of such materials often involves standard polymerization techniques, where a xanthene derivative is functionalized to act as a monomer. The resulting polymers can exhibit properties that are a direct consequence of the incorporated xanthene scaffold. For instance, the rigidity of the xanthene unit can enhance the mechanical strength and thermal stability of the polymer, while its fluorescent nature can be harnessed to create luminescent materials. rsc.org

| Polymer Type | Synthesis Strategy | Key Properties from Xanthene Scaffold | Potential Applications |

| Polyester/Polyether | Condensation polymerization involving hydroxyl groups | Thermal stability, rigidity, defined optical properties | High-performance plastics, specialty coatings |

| Polyimines | Condensation of xanthene-based diamines with dialdehydes | Solid-state fluorescence, processability | Organic light-emitting diodes (OLEDs), optical sensors nih.gov |

| Cross-linked Networks | Polymerization of multifunctional xanthene monomers | High mechanical strength, solvent resistance, thermal stability | Thermosetting resins, composite materials |

| Side-chain Functionalized Polymers | Grafting xanthene dyes onto a polymer backbone | Luminescence, photo-responsive behavior | Fluorescent sensors, data storage, bio-imaging rsc.org |

Exploration in Chemical Sensing Technologies and Chemo-sensors

The development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species, is a significant area of research. mdpi.com Xanthene derivatives have been extensively used as the core structure for fluorescent chemosensors due to their excellent photophysical properties and the "turn-on" sensing mechanism based on the spirocyclic ring-opening process. researchgate.netkorea.ac.kr

A typical xanthene-based chemosensor consists of two main parts: the xanthene fluorophore and a recognition unit (receptor) that selectively binds to the target analyte. In the absence of the analyte, the sensor is in its non-fluorescent, spirocyclic form. Upon binding of the analyte to the recognition unit, a conformational change is induced, leading to the opening of the spiro-ring. korea.ac.kr This restores the conjugated π-electron system of the xanthene core, resulting in a dramatic increase in fluorescence intensity. nih.gov

This "off-on" switching mechanism is highly effective for sensitive detection. Researchers have successfully designed and synthesized xanthene-based chemosensors for a wide range of analytes, including various metal cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and anions (e.g., nucleoside polyphosphates like ATP). dntb.gov.uanih.gov The selectivity of the sensor is determined by the design of the recognition unit, which can be tailored to bind specifically to the target of interest. The versatility of xanthene chemistry allows for the straightforward synthesis of a large library of sensors for different analytical challenges. ewha.ac.kr

| Sensor Target | Recognition Moiety | Sensing Mechanism | Observed Signal |

| Nucleoside Polyphosphates (e.g., ATP) | 2,2'-dipicolylamine-Zn(II) complex | Binding-induced recovery of the conjugated xanthene form | Strong fluorescence enhancement ("turn-on") nih.gov |

| Copper (Cu²⁺) | Sulfur-containing rhodamine derivative | Chelation-promoted spirolactam ring-opening | "Turn-on" fluorescence in aqueous media korea.ac.kr |

| Mercury (Hg²⁺) | Thio-rich rhodamine derivative | Hg²⁺-promoted hydrolysis of a thio-spirolactam | Irreversible "turn-on" fluorescence korea.ac.kr |

| pH | Hydroxyl or carboxyl groups on the xanthene core | pH-dependent equilibrium between lactone and zwitterion forms | Change in fluorescence intensity and/or wavelength researchgate.net |

Q & A

Q. What are the established synthetic methodologies for 9H-xanthene-1,3,6,8-tetrol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of 9H-xanthene derivatives typically involves acid-catalyzed cyclization of polyphenolic precursors (e.g., 2,2',4,4'-tetrahydroxybenzophenone) to form the xanthene core . Key steps include:

- Alkylation/Functionalization : Use of Grignard reagents (e.g., o-tolylmagnesium bromide) to introduce aryl groups at the C9 position .

- Redox Cycling : Pyrrole-based redox cycling with iodine or base catalysts to optimize yield and purity .

- Purity Control : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while recrystallization or column chromatography ensures final purity .

Table 1 compares common synthetic routes:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

- Methodological Answer :

- X-ray Crystallography : SHELX software is widely used for structural determination, particularly for resolving disorder in fused-ring systems . Key parameters include R factor (<0.05 for high-resolution data) and data-to-parameter ratios (>15:1) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl and methyl substituents. For example, aromatic protons in the xanthene core resonate at δ 6.5–7.5 ppm, while hydroxyl groups appear as broad singlets .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 198.22 g/mol for 9H-xanthen-9-ol derivatives) .

Q. What safety precautions are recommended when handling 9H-xanthene derivatives in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods due to acute toxicity (GHS Category 3) .

- Storage : Store at –20°C in sealed containers to prevent degradation .

- Spill Management : Neutralize with dry powder or foam; avoid water to prevent reactive byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or impurity challenges?

- Methodological Answer :

- Solvent Optimization : Use glycerol or supercritical diethyl ether to enhance electrophilic activation of intermediates .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., acetic acid) to accelerate cyclization .

- Reaction Monitoring : Employ HPLC or in-situ IR to detect side products early .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in structural studies of xanthene derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for iterative refinement of X-ray data, especially for disordered regions .

- Validation Metrics : Cross-check computational models (DFT or MD simulations) against experimental bond lengths/angles (e.g., C–C = 1.39–1.42 Å) .

- Case Study : For 9-(2-methoxyphenyl)-9H-xanthen-9-ol, discrepancies in dihedral angles were resolved by re-examizing hydrogen bonding (C–H⋯O interactions) .

Q. How can advanced computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., methanol) using logP values (~4.12 for 9-chloro derivatives) .

- DFT Calculations : Predict redox potentials (e.g., cyclic voltammetry peaks at –0.5 V to +1.2 V) to guide electrochemical applications .

- Validation : Compare computed IR spectra with experimental data (e.g., O–H stretches at 3200–3500 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for 9H-xanthene derivatives?

- Methodological Answer :

- Source Identification : Check for tautomerism (e.g., keto-enol equilibria) or dynamic effects in NMR .

- Crystallographic Reassessment : Re-process X-ray data with SHELXD to detect twinning or pseudosymmetry .

- Case Example : For 9-aryl-9-xanthenols, NMR suggested planar geometry, but X-ray revealed puckered rings due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.